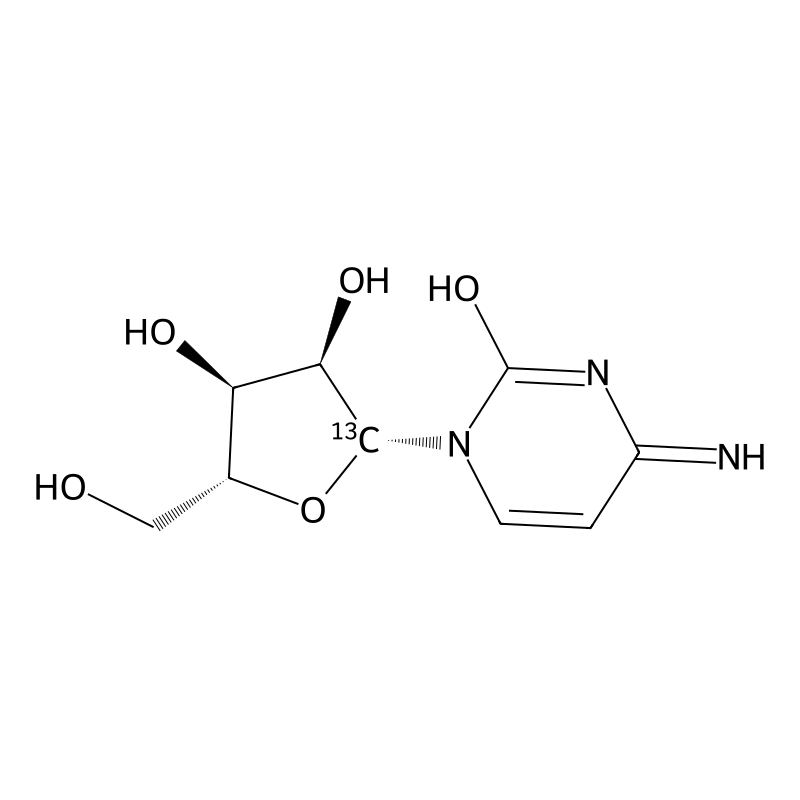

Cytidine-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Structural Elucidation of Natural Products

Specific Scientific Field: Natural Products Chemistry

Summary: Cytidine-13C can be used in structural studies of complex natural products. In particular, the application of 13C–13C COSY NMR spectroscopy allows direct coupling analysis between ^13C nuclei, which is valuable for elucidating the carbon backbone of natural compounds.

Experimental Procedures:13C Labeling: Microbial cultures are fed with ^13C-labeled glucose. The natural product of interest (e.g., cyclopiazonic acid) incorporates the labeled carbon atoms.

NMR Spectroscopy: 13C COSY NMR experiments are performed on milligram-scale samples. These experiments reveal direct couplings between adjacent ^13C atoms in the natural product.

Structure Determination: The carbon connectivity pattern obtained from the NMR spectra aids in determining the overall structure of the natural product.

Carbon Backbone: The 13C COSY NMR spectra provide information about quaternary carbons and their connectivity.

Routine Application: This method can be routinely used for structure determination of microbial natural products by enriching the compound with ^13C-glucose.

These are just two of the fascinating applications of Cytidine-13C. Its versatility extends to fields like drug metabolism studies, RNA labeling, and more. Researchers continue to explore its potential in advancing scientific knowledge and understanding

Cytidine-13C is a stable isotope-labeled form of cytidine, a nucleoside composed of the nitrogenous base cytosine linked to a ribose sugar via a β-N1-glycosidic bond. Cytidine is a critical component of ribonucleic acid (RNA) and plays essential roles in various biological processes, including protein synthesis and cellular metabolism. The incorporation of the carbon-13 isotope into cytidine allows for enhanced tracking and analysis in metabolic studies, making it particularly valuable in research settings.

- Phosphorylation: Cytidine-13C can be phosphorylated to form cytidine monophosphate, which can further be converted into cytidine diphosphate and cytidine triphosphate.

- Degradation: Under specific conditions, cytidine-13C can be hydrolyzed to yield ribose and cytosine.

- Chemical Modification: It can also participate in reactions to form analogs or derivatives, which may exhibit altered biological activities.

Cytidine-13C retains the biological activities of regular cytidine, participating in:

- RNA Synthesis: As a building block for RNA, it is essential for the transcription process.

- Metabolic Pathways: Cytidine acts as a precursor to uridine and influences nucleotide metabolism.

- Neurological Effects: Studies suggest that cytidine supplementation may affect neurotransmitter cycling, particularly glutamate, potentially offering therapeutic benefits in mood disorders .

Several methods exist for synthesizing Cytidine-13C:

- Isotope Enrichment: Natural cytidine can be enriched with carbon-13 through fermentation processes using specific microorganisms that preferentially assimilate carbon-13.

- Chemical Synthesis: Laboratory synthesis routes involve the modification of natural nucleosides or the construction of ribonucleosides from labeled precursors.

- Solid-phase Synthesis: This method allows for the efficient production of labeled nucleotides through automated synthesizers that incorporate carbon-13 into the growing chain of nucleotides .

Cytidine-13C has diverse applications, particularly in research:

- Metabolic Studies: It is used in metabolic flux analysis to trace pathways in cellular metabolism.

- Drug Development: Its isotopic labeling aids in understanding drug interactions and mechanisms at a molecular level.

- Nutritional Research: Investigating the effects of dietary nucleosides on health outcomes.

Research involving Cytidine-13C often focuses on its interactions with various biomolecules:

- Nucleotide Interactions: Studies show how labeled cytidine interacts with other nucleotides during RNA synthesis.

- Enzyme Kinetics: It is utilized to assess enzyme activity and binding affinities in metabolic pathways.

- Cellular Uptake Studies: Understanding how cells absorb and utilize labeled nucleosides provides insights into cellular metabolism and pharmacokinetics .

Cytidine-13C shares similarities with several other nucleosides and their derivatives. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Deoxycytidine | Deoxyribonucleoside | Lacks an oxygen atom on the ribose sugar |

| Uridine | Ribonucleoside | Contains uracil instead of cytosine |

| Cytosine | Nitrogenous base | Does not include ribose; standalone molecule |

| 5-Methylcytidine | Modified nucleoside | Methyl group at the 5-position on the pyrimidine ring |

Cytidine-13C is unique due to its stable isotope labeling, which enables precise tracking in biological systems, distinguishing it from its non-labeled counterparts.

Cytidine-13C represents a critical isotopically labeled nucleoside utilized extensively in structural biology and metabolic studies, where the strategic incorporation of carbon-13 atoms enables precise tracking and analysis of molecular interactions and transformations [1] [4]. The chemo-enzymatic approach to synthesizing site-specifically labeled cytidine-13C combines the precision of chemical synthesis with the selectivity of enzymatic reactions, offering significant advantages over purely chemical or biological methods [9].

The synthesis pathway typically begins with the preparation of isotopically labeled precursors that will contribute the 13C atoms to specific positions within the cytidine molecule [10]. For instance, the synthesis of 6-13C-cytidine starts with the production of 3-13C-cyanoacetic acid from 2-bromoacetic acid and potassium cyanide-13C (K13CN) [9]. This reaction proceeds under controlled conditions:

2-bromoacetic acid + K13CN → 3-13C-cyanoacetic acidThe reaction is conducted in aqueous solution at approximately 80°C for 3 hours, followed by room temperature stirring for 20 hours to maximize yield [10]. This initial step achieves incorporation of the 13C label at a specific carbon position that will ultimately become the C6 position in the cytidine molecule [9] [10].

Following the synthesis of 3-13C-cyanoacetic acid, the next step involves the formation of 3-13C-15N2-cyanoacetyl urea through reaction with urea [10]. This intermediate undergoes cyclization under reductive conditions to form the labeled pyrimidine base [9]. The specific reaction conditions are critical for maintaining the integrity of the 13C label and preventing isotopic scrambling:

| Reaction Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Cyanoacetic acid formation | 2-bromoacetic acid, K13CN | 80°C, 3h; RT, 20h | >95% |

| Cyanoacetyl urea formation | 3-13C-cyanoacetic acid, urea | 90°C, 30 min | 85-90% |

| Cyclization | 3-13C-cyanoacetyl urea, Pd/BaSO4, H2 | 50% aqueous acetic acid, RT | 75-80% |

The enzymatic portion of the synthesis involves the coupling of the labeled pyrimidine base with ribose to form the complete nucleoside [9]. This step utilizes enzymes from the pentose phosphate pathway, which offer high regioselectivity and stereoselectivity [10]. The enzymatic approach significantly improves the efficiency of nucleoside formation compared to chemical methods alone, with coupling yields often exceeding 80% [9].

For the synthesis of cytidine with 13C incorporated at different positions, such as the ribose moiety, alternative strategies are employed [6]. For example, 1'-13C-cytidine can be synthesized using 13C-labeled ribose derivatives that are enzymatically coupled with cytosine [5]. This approach allows for the selective labeling of the sugar component while maintaining an unlabeled base, which is particularly valuable for nuclear magnetic resonance (NMR) studies focusing on ribose dynamics [6].

Recent advances in chemo-enzymatic synthesis have expanded the repertoire of possible labeling patterns, including multiple 13C incorporations within a single cytidine molecule [7] [8]. For instance, cytidine with 13C9 labeling (all carbon positions) can be produced through comprehensive synthetic routes that combine chemical and enzymatic steps [8]. These fully labeled variants serve as valuable standards for mass spectrometry-based metabolomic studies [7].

Solid-Phase Phosphoramidite Chemistry for Labeled Nucleotide Production

The incorporation of cytidine-13C into oligonucleotides requires its conversion into phosphoramidite building blocks compatible with solid-phase synthesis technology [11]. This process begins with the appropriate protection of the reactive groups on the labeled cytidine molecule to ensure selective reactivity during the coupling reactions [13].

The standard protection scheme for cytidine involves the introduction of a 4,4'-dimethoxytrityl (DMT) group at the 5'-hydroxyl position, which serves as a temporary protecting group that can be selectively removed during the synthesis cycle [17]. The exocyclic amino group at position 4 of the cytosine base is typically protected with an acetyl or benzoyl group to prevent side reactions [13] [17]. These protection steps must be performed with high efficiency to maintain the economic value of the isotopically labeled material [11].

The conversion of protected cytidine-13C to its phosphoramidite derivative involves reaction with 2-cyanoethyl diisopropylaminophosphorochloridite in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) [17]. This reaction introduces the phosphoramidite functionality at the 3'-hydroxyl position, creating the activated monomer for solid-phase synthesis [17] [18]:

Protected cytidine-13C + 2-cyanoethyl diisopropylaminophosphorochloridite → Cytidine-13C phosphoramiditeThe solid-phase synthesis cycle for incorporating cytidine-13C phosphoramidites into oligonucleotides follows a four-step process [18]:

- Detritylation: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain using trichloroacetic acid or dichloroacetic acid in dichloromethane [17] [18].

- Coupling: Reaction of the incoming cytidine-13C phosphoramidite with the free 5'-hydroxyl group of the growing chain, activated by tetrazole or its derivatives [13] [17].

- Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences [17].

- Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using iodine in the presence of water and pyridine [17] [18].

This cycle is repeated for each nucleotide addition, with special care taken when incorporating the valuable cytidine-13C phosphoramidites to maximize coupling efficiency [11]. Modern automated DNA synthesizers can achieve coupling yields exceeding 99% per step, which is essential for the efficient utilization of isotopically labeled building blocks [18].

The solid-phase approach offers several advantages for the production of oligonucleotides containing cytidine-13C [11] [13]:

| Advantage | Description |

|---|---|

| Site-specificity | Precise control over the position of 13C-labeled cytidine within the sequence |

| Scalability | Ability to produce from milligram to gram quantities of labeled oligonucleotides |

| Versatility | Compatibility with various 13C-labeling patterns in the cytidine building block |

| Purity | High-quality products with minimal isotopic scrambling |

Recent developments in phosphoramidite chemistry have focused on improving the efficiency of incorporating cytidine-13C into larger RNA constructs, which traditionally presented challenges due to the presence of the 2'-hydroxyl group [15]. Modified protecting group strategies and optimized coupling conditions have enabled the synthesis of RNA oligonucleotides up to 55 nucleotides in length containing site-specific cytidine-13C labels [11] [15].

Purification and Validation Protocols for Isotopic Purity

The utility of cytidine-13C in structural and metabolic studies depends critically on its isotopic purity, necessitating rigorous purification and validation protocols [12]. Purification begins immediately following synthesis, with the crude labeled nucleoside subjected to a series of separation techniques to remove unreacted precursors, byproducts, and unlabeled contaminants [3].

High-performance liquid chromatography (HPLC) serves as the primary purification method for cytidine-13C, with reversed-phase chromatography being particularly effective for separating the nucleoside from its synthetic precursors [3] [14]. A typical purification protocol employs a C18 column with a gradient of water and acetonitrile, often containing a small percentage of buffer to control pH [3]. For cytidine-13C phosphoramidites and oligonucleotides containing labeled residues, additional purification steps may include silica gel chromatography and precipitation techniques [11].

The assessment of isotopic purity requires sophisticated analytical methods capable of distinguishing between labeled and unlabeled species with high sensitivity [12]. Nuclear magnetic resonance (NMR) spectroscopy provides direct information about the position and enrichment level of 13C labels within the cytidine molecule [4]. For cytidine with site-specific 13C incorporation, such as 6-13C-cytidine, the 13C NMR spectrum shows an enhanced signal at the labeled position, with the enrichment level quantifiable by comparing signal intensities with natural abundance standards [3] [4].

Mass spectrometry offers complementary information about isotopic purity, with high-resolution techniques capable of resolving the mass differences between various isotopologues [12]. Ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as a particularly powerful method for analyzing cytidine-13C, allowing detection of all isotopic species in samples with as little as 1.5 atom% 13C above natural abundance using nanogram quantities of material [12] [14].

The validation of isotopic purity involves several key metrics [19]:

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Isotopic Enrichment | Percentage of 13C at the target position | >95% for site-specific labeling |

| Isotopic Scrambling | Presence of 13C at unintended positions | <2% at non-target positions |

| Chemical Purity | Absence of structural impurities | >98% by HPLC area |

| Mass Accuracy | Error in measured isotopologue masses | <5 ppm |

| Spectral Resolution | Separation of isotopologue signals | Baseline resolution of adjacent peaks |

For cytidine-13C incorporated into oligonucleotides, additional validation steps are necessary to confirm the correct positioning and integrity of the label [11]. These may include enzymatic digestion followed by HPLC analysis of the resulting nucleosides, or direct NMR analysis of the intact oligonucleotide to verify the presence of the 13C-labeled cytidine at the intended position [6] [11].

Recent advances in analytical methodology have significantly improved the sensitivity and accuracy of isotopic purity assessments [12] [19]. Multiple reaction monitoring (MRM) mass spectrometry can now detect and quantify all isotopologues of cytidine with high precision, enabling comprehensive characterization of labeling patterns [12]. This technique is particularly valuable for validating complex labeling schemes, such as those involving multiple 13C incorporations or combinations of 13C and 15N labels [7] [8].